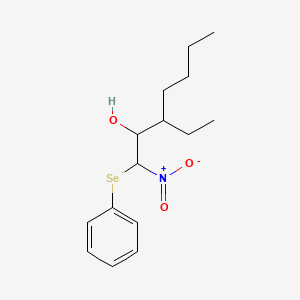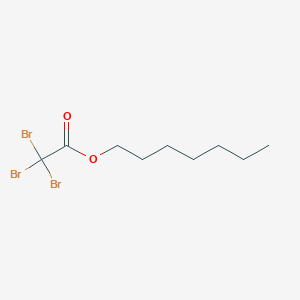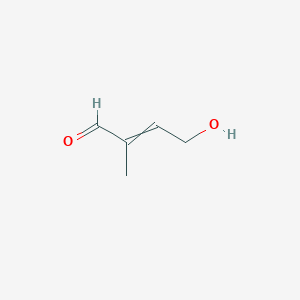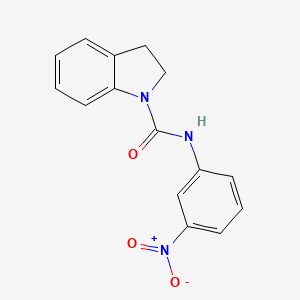
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL is an organic compound with a complex structure that includes a nitro group, a phenylselanyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL typically involves multiple steps, including the introduction of the nitro group, the phenylselanyl group, and the hydroxyl group. One common method involves the use of Grignard reagents to introduce the ethyl group, followed by nitration to add the nitro group. The phenylselanyl group can be introduced through a nucleophilic substitution reaction using phenylselenol. The final step involves the reduction of the nitro group to form the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the phenylselanyl group.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylselanyl group may contribute to the compound’s ability to modulate oxidative stress and influence redox pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-1-nitroheptan-2-OL: Lacks the phenylselanyl group, resulting in different chemical properties.
1-Nitro-1-(phenylselanyl)heptan-2-OL: Lacks the ethyl group, affecting its reactivity and applications.
3-Ethyl-1-nitro-1-(phenylthio)heptan-2-OL: Contains a phenylthio group instead of phenylselanyl, leading to different biological activities.
Uniqueness
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89646-76-4 |
|---|---|
Molekularformel |
C15H23NO3Se |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
3-ethyl-1-nitro-1-phenylselanylheptan-2-ol |
InChI |
InChI=1S/C15H23NO3Se/c1-3-5-9-12(4-2)14(17)15(16(18)19)20-13-10-7-6-8-11-13/h6-8,10-12,14-15,17H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
NTWMMZYAVGZUDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(C([N+](=O)[O-])[Se]C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)


![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)


methanone](/img/structure/B14381466.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
![2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14381481.png)

